An In-Depth Technical Guide to 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid
An In-Depth Technical Guide to 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a validated synthesis and purification protocol, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical causality behind experimental choices, ensuring protocols are robust and reproducible for professionals in drug discovery and development.
Introduction: Strategic Importance in Synthesis
Arylboronic acids are foundational pillars in contemporary synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] The title compound, 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid, is of particular interest. The tetrahydropyran (THP) moiety serves as a lipophilic, metabolically stable group that can enhance solubility and influence the pharmacokinetic profile of a final active pharmaceutical ingredient (API).[2] The methoxy linker provides flexibility, positioning the bulky THP group away from the sterically sensitive biaryl core during coupling. This guide offers a deep dive into the practical synthesis and application of this valuable building block.
Physicochemical Properties & Data
A thorough understanding of a reagent's physical and chemical properties is critical for its effective use and safe handling.
| Property | Value | Source(s) |
| CAS Number | 1313761-97-5 | [3][4] |
| Molecular Formula | C₁₂H₁₇BO₄ | [3] |
| Molecular Weight | 236.08 g/mol | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | [5] |
Safety Information: This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[3]
Synthesis and Purification: A Validated Protocol
The synthesis of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid is most reliably achieved through a two-step process: first, the preparation of a key aryl bromide intermediate, followed by a lithium-halogen exchange and subsequent borylation. This method offers high yields and a clear path to the final product.[1]
Logical Flow of Synthesis
The overall synthetic strategy is outlined below. It begins with the etherification of 4-bromophenol to install the THP-methoxy group, followed by conversion of the aryl bromide to the target boronic acid.
Caption: Synthetic pathway from 4-bromophenol to the target boronic acid.
Step 1: Synthesis of 2-(((4-Bromophenyl)methoxy)methyl)tetrahydro-2H-pyran
Causality: The Mitsunobu reaction is selected for this etherification due to its mild conditions and high functional group tolerance. It reliably couples the phenolic hydroxyl group with the primary alcohol of the THP sidechain without requiring harsh bases or high temperatures that could lead to side reactions.
Experimental Protocol:
-
To a stirred solution of 4-bromophenol (1.0 eq.), (tetrahydro-2H-pyran-2-yl)methanol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure intermediate product.
Step 2: Synthesis of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid
Causality: The lithium-halogen exchange using n-butyllithium is a classic and highly efficient method for generating an aryllithium species from an aryl bromide.[1] This potent nucleophile is then trapped with an electrophilic boron source, typically an trialkyl borate, which upon acidic workup, hydrolyzes to the desired boronic acid. The reaction must be conducted at very low temperatures (-78 °C) to prevent unwanted side reactions of the highly reactive organolithium intermediate.
Experimental Protocol:
-
Dissolve the intermediate, 2-(((4-bromophenyl)methoxy)methyl)tetrahydro-2H-pyran (1.0 eq.), in anhydrous THF (0.2 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.
-
To this solution, add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2).
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
Purification Protocol
Causality: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines). A common and effective purification technique involves an acid-base extraction or recrystallization.
-
Suspend the crude product in a suitable solvent mixture (e.g., heptane/ethyl acetate).
-
Stir the slurry at room temperature or with gentle heating to break up any clumps.
-
Filter the solid and wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
If further purification is needed, recrystallization from a solvent system such as water/acetonitrile or toluene can be employed.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[6][7]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Representative Experimental Protocol
Causality: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. A common and robust system involves a palladium(II) precatalyst like Pd(dppf)Cl₂, which is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination. An inorganic base like potassium carbonate is required to activate the boronic acid to a more nucleophilic boronate species. A mixed solvent system, such as dioxane and water, helps to solubilize both the organic and inorganic reagents.[8]
Reaction Setup:
-
To a reaction vial, add the aryl halide (e.g., a substituted aryl bromide, 1.0 eq.), 4-((tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the boronic acid.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation and anhydride formation.[5]
-
Handling: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust. As with all boronic acids, avoid contact with skin and eyes.[3] The ether linkage is generally stable, but strong acidic conditions should be avoided to prevent potential cleavage of the THP group.
Conclusion
4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenylboronic acid is a strategically important building block for medicinal chemistry and materials science. Its synthesis via a reliable lithiation-borylation pathway and its application in the robust Suzuki-Miyaura coupling reaction make it an accessible and valuable tool. By understanding the chemical principles behind the described protocols, researchers can confidently and effectively utilize this reagent to construct complex molecular architectures.
References
-
Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.
-
MySkinRecipes. 4-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid Product Page. Available at: [Link]
-
Lima, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
- Sigma-Aldrich. (4-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid Safety Data Sheet. Available through product page search.
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